REACTION_SMILES
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[CH:1](=[O:2])[NH2:3].[Cl:4][CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[CH:1]([O:2][CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[NH:3].[ClH:4]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Type
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product
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Smiles
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N=COCc1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |